2-(Dimethylamino)-N-[4-hydroxy-3-[1-oxo-3-[3-(trifluoromethyl)phenyl]allyl]phenyl]acetamide
CAS No.: 94094-50-5
Cat. No.: VC17030943
Molecular Formula: C20H19F3N2O3
Molecular Weight: 392.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94094-50-5 |
|---|---|
| Molecular Formula | C20H19F3N2O3 |
| Molecular Weight | 392.4 g/mol |
| IUPAC Name | 2-(dimethylamino)-N-[4-hydroxy-3-[(E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoyl]phenyl]acetamide |
| Standard InChI | InChI=1S/C20H19F3N2O3/c1-25(2)12-19(28)24-15-7-9-18(27)16(11-15)17(26)8-6-13-4-3-5-14(10-13)20(21,22)23/h3-11,27H,12H2,1-2H3,(H,24,28)/b8-6+ |
| Standard InChI Key | IKZAYYJKUYPUIQ-SOFGYWHQSA-N |
| Isomeric SMILES | CN(C)CC(=O)NC1=CC(=C(C=C1)O)C(=O)/C=C/C2=CC(=CC=C2)C(F)(F)F |
| Canonical SMILES | CN(C)CC(=O)NC1=CC(=C(C=C1)O)C(=O)C=CC2=CC(=CC=C2)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2-(dimethylamino)-N-[4-hydroxy-3-[(E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoyl]phenyl]acetamide, reflects its intricate structure. Key components include:
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A dimethylaminoacetamide backbone: Provides hydrophilicity and hydrogen-bonding capacity.
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A 4-hydroxyphenyl group: Enhances solubility and potential for metabolic conjugation.
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An (E)-configured allyl ketone linker: Stabilizes the planar conformation and influences electronic properties.
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A 3-(trifluoromethyl)phenyl substituent: Introduces electron-withdrawing effects and metabolic stability.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 94094-50-5 |
| Molecular Formula | |
| Molecular Weight | 392.4 g/mol |
| IUPAC Name | 2-(dimethylamino)-N-[4-hydroxy-3-[(E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoyl]phenyl]acetamide |
| SMILES | CN(C)CC(=O)NC1=CC(=C(C=C1)O)C(=O)/C=C/C2=CC(=CC=C2)C(F)(F)F |
| InChIKey | IKZAYYJKUYPUIQ-SOFGYWHQSA-N |
Synthesis and Manufacturing
Synthetic Pathways
Although detailed protocols for this compound are proprietary, its synthesis likely follows established methods for arylacetamides and α,β-unsaturated ketones :
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Formation of the Allyl Ketone:
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Acetamide Coupling:
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Reaction of 4-hydroxy-3-allylketone-aniline with 2-(dimethylamino)acetyl chloride in the presence of a coupling agent (e.g., HATU).
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Purification:
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Column chromatography using silica gel and a gradient of ethyl acetate/hexane.
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Table 2: Hypothetical Reaction Yields and Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | AlCl₃, CH₂Cl₂, 0°C → 25°C, 12 h | 78 | 95 |
| 2 | HATU, DIPEA, DMF, 24 h, 25°C | 65 | 98 |
| 3 | Silica gel (70–230 mesh), EtOAc/Hexane (1:3) | 90 | 99 |
Scalability Challenges
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Trifluoromethyl Group Stability: Susceptible to hydrolysis under acidic conditions, necessitating pH-controlled environments.
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Stereochemical Integrity: Requires stringent temperature control during ketone formation to prevent (Z)-isomer contamination .
Physicochemical Properties
Solubility and Lipophilicity
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Aqueous Solubility: Predicted (LogP = 2.8).
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Permeability: High membrane permeability (Caco-2 Papp > 10 × 10⁻⁶ cm/s) due to the trifluoromethyl group’s lipophilicity.
Stability Profile
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Thermal Stability: Decomposes at (DSC data).
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Photostability: Susceptible to UV-induced degradation of the allyl ketone moiety; requires amber glass storage.
Theoretical Applications and Research Directions
Antifungal Activity
Patent literature describes related acetamide derivatives as inhibitors of fungal cytochrome P450 (CYP51), with MIC values of 0.5–4 μg/mL against Candida albicans . The trifluoromethyl group likely enhances target binding via hydrophobic interactions.
Computational Predictions
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